

# A Head-to-Head Clinical Showdown: Upadacitinib Versus Adalimumab in Psoriatic Arthritis

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In the landscape of psoriatic arthritis (PsA) treatment, the emergence of targeted therapies has provided clinicians and patients with a growing arsenal against this chronic inflammatory condition. This guide offers a detailed, data-driven comparison of two prominent treatments: Upadacitinib, an oral Janus kinase (JAK) inhibitor, and Adalimumab, an injectable tumor necrosis factor (TNF) inhibitor. The focus of this analysis is the pivotal SELECT-PsA 1 clinical trial, a head-to-head study that provides crucial insights into the relative efficacy and safety of these agents in patients with an inadequate response to non-biologic disease-modifying antirheumatic drugs (DMARDs).

# **Mechanism of Action: A Tale of Two Pathways**

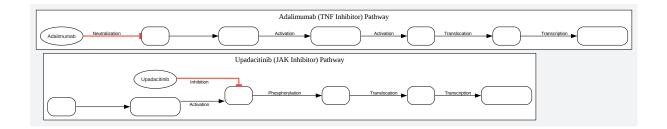
Upadacitinib and Adalimumab employ distinct mechanisms to quell the inflammatory cascade characteristic of psoriatic arthritis.

Upadacitinib, as a selective JAK1 inhibitor, targets the intracellular signaling pathway of various cytokines that are central to the pathogenesis of PsA.[1][2] By blocking JAK1, Upadacitinib modulates the signaling of key inflammatory mediators, thereby reducing inflammation and immune responses.[1]

Adalimumab, a fully human monoclonal antibody, works by binding specifically to tumor necrosis factor-alpha (TNF- $\alpha$ ), a key pro-inflammatory cytokine.[3][4][5] This neutralization of



TNF-α prevents it from interacting with its cell surface receptors, thereby inhibiting downstream inflammatory processes.[3][4][6]



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Figure 1: Simplified signaling pathways of Upadacitinib and Adalimumab.

### The SELECT-PsA 1 Trial: A Detailed Examination

The SELECT-PsA 1 trial was a Phase 3, randomized, double-blind, active- and placebo-controlled study designed to evaluate the efficacy and safety of Upadacitinib compared with Adalimumab and placebo in adult patients with active PsA who had an inadequate response to at least one non-biologic DMARD.[7][8]

## **Experimental Protocol**

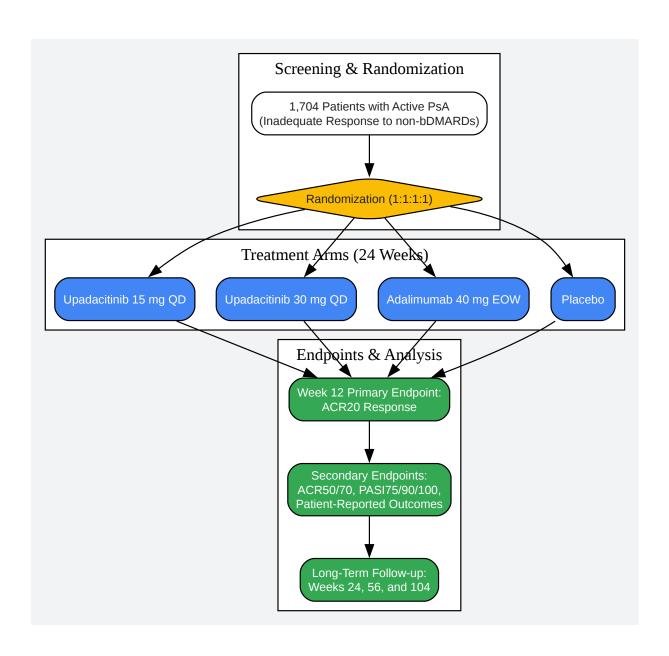
The trial enrolled 1,704 patients who were randomized in a 1:1:1:1 ratio to one of four treatment arms:[7][8]

- Upadacitinib 15 mg once daily (oral)
- Upadacitinib 30 mg once daily (oral)
- Adalimumab 40 mg every other week (subcutaneous injection)



#### Placebo

The primary endpoint was the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.[7][8] A multitude of secondary endpoints were also assessed, including higher thresholds of ACR response (ACR50 and ACR70), improvement in skin manifestations as measured by the Psoriasis Area and Severity Index (PASI), and patient-reported outcomes.[7]



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Figure 2: Experimental workflow of the SELECT-PsA 1 trial.

# **Efficacy: A Quantitative Comparison**

The SELECT-PsA 1 trial demonstrated that both doses of Upadacitinib were superior to placebo at week 12.[8] When compared to Adalimumab, the 30 mg dose of Upadacitinib showed superiority in achieving an ACR20 response at week 12, while the 15 mg dose was non-inferior.[7][8] These efficacy benefits were largely maintained or improved through 56 and 104 weeks of treatment.[9][10][11]

**Joint Disease Activity** 

Endpoint	Timepoint	Upadacitini b 15 mg	Upadacitini b 30 mg	Adalimuma b 40 mg	Placebo
ACR20	Week 12	70.6%	78.5%	65.0%	36.2%
ACR50	Week 12	39.5%	51.9%	38.6%	13.0%
ACR70	Week 12	19.3%	25.1%	14.8%	3.3%
ACR20	Week 56	75.0%	80.0%	69.0%	N/A
ACR50	Week 56	54.0%	60.0%	48.0%	N/A
ACR70	Week 56	33.0%	41.0%	25.0%	N/A
ACR20	Week 104	69.0%	69.5%	63.4%	N/A

Data sourced from SELECT-PsA 1 trial results.[8][9][11][12]

# Skin Manifestations in Patients with ≥3% BSA Psoriasis



Endpoint	Timepoint	Upadacitini b 15 mg	Upadacitini b 30 mg	Adalimuma b 40 mg	Placebo
PASI75	Week 16	62.9%	62.6%	56.7%	21.0%
PASI90	Week 16	42.4%	44.8%	37.1%	8.8%
PASI100	Week 16	23.3%	25.1%	15.6%	2.5%
PASI75	Week 56	68.0%	72.0%	60.0%	N/A
PASI90	Week 56	54.0%	58.0%	46.0%	N/A
PASI100	Week 56	36.0%	42.0%	27.0%	N/A

Data sourced from SELECT-PsA 1 trial results.[9][11][13]

# **Safety Profile**

The safety analysis of the SELECT-PsA 1 trial revealed that adverse events were more frequent with Upadacitinib compared to placebo.[8] Through 104 weeks, the safety profile of Upadacitinib was generally comparable to Adalimumab, though some differences were noted. [11][14]



Adverse Event (Events per 100 Patient-Years)	Upadacitinib 15 mg	Upadacitinib 30 mg	Adalimumab 40 mg
Any Treatment- Emergent Adverse Event	281.1	333.9	265.9
Serious Infections	9.1 events/100 PY (at 56 weeks)	12.3 events/100 PY (at 56 weeks)	N/A
Herpes Zoster	Numerically higher with Upadacitinib	Numerically higher with Upadacitinib	Lower than Upadacitinib
Anemia, Neutropenia, Lymphopenia	Numerically higher with Upadacitinib	Numerically higher with Upadacitinib	Lower than Upadacitinib
Elevated Creatine Phosphokinase	Numerically higher with Upadacitinib	Numerically higher with Upadacitinib	Lower than Upadacitinib
Malignancies (excluding NMSC)	Similar across groups	Similar across groups	Similar across groups
Non-Melanoma Skin Cancer (NMSC)	Higher than Adalimumab	Higher than Adalimumab	Lower than Upadacitinib
Major Adverse Cardiovascular Events (MACE)	Similar across groups	Similar across groups	Similar across groups
Venous Thromboembolism (VTE)	Similar across groups	Similar across groups	Similar across groups

Data sourced from SELECT-PsA 1 trial results.[9][11][13][15] It is important to note that patients treated with Upadacitinib had higher rates of serious infection, lymphopenia, nonmelanoma skin cancer (NMSC), and herpes zoster compared with adalimumab.[15]

# Conclusion



The SELECT-PsA 1 trial provides robust, long-term data demonstrating that Upadacitinib is an effective treatment for psoriatic arthritis, with the 30 mg dose showing superiority over Adalimumab in achieving ACR20 at week 12 and both doses maintaining or improving responses across various domains through 104 weeks.[7][8][10][11] The efficacy of Upadacitinib extends to both joint and skin manifestations of the disease.[13] The safety profile of Upadacitinib was generally comparable to Adalimumab, although numerically higher rates of certain adverse events, such as herpes zoster and elevated creatine phosphokinase, were observed with Upadacitinib.[11] No new safety risks were identified with longer-term exposure to Upadacitinib.[10][11] This head-to-head comparison offers valuable information for researchers, scientists, and drug development professionals in understanding the relative positioning of these two important therapeutic options for psoriatic arthritis.

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